molecular formula C33H58O2Si B3238744 (7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one CAS No. 14169-76-7

(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one

Cat. No.: B3238744
CAS No.: 14169-76-7
M. Wt: 514.9 g/mol
InChI Key: CNBLTHBPVHYRAS-HYIPLPLJSA-N
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Description

(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one is a synthetic derivative of cholesterol. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group at the 7th position and a ketone group at the 3rd position of the cholest-5-ene backbone. It is primarily used in organic synthesis and biochemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of cholesterol are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

    Oxidation: The protected cholesterol is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to introduce the ketone functionality at the 3rd position.

    Deprotection: The final step involves the selective deprotection of the silyl group at the 7th position to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include oxidized derivatives, secondary alcohols, and substituted cholest-5-en-3-one derivatives.

Scientific Research Applications

(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies related to cholesterol metabolism and its derivatives.

    Medicine: Investigated for its potential role in drug development, particularly in the synthesis of steroid-based pharmaceuticals.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in cholesterol metabolism, thereby influencing various biochemical processes. The presence of the silyloxy group enhances its stability and bioavailability, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Cholest-5-en-3-one: Lacks the silyloxy group, making it less stable and less bioavailable.

    7-Hydroxycholest-5-en-3-one: Contains a hydroxyl group instead of a silyloxy group, leading to different reactivity and properties.

Uniqueness

(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-7-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58O2Si/c1-22(2)12-11-13-23(3)26-14-15-27-30-28(17-19-33(26,27)8)32(7)18-16-25(34)20-24(32)21-29(30)35-36(9,10)31(4,5)6/h21-23,26-30H,11-20H2,1-10H3/t23-,26-,27+,28+,29?,30+,32+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBLTHBPVHYRAS-HYIPLPLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(=O)C4)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CCC(=O)C4)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one
Reactant of Route 2
(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one
Reactant of Route 3
(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one
Reactant of Route 4
(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one
Reactant of Route 5
(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one
Reactant of Route 6
(7|A)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one

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